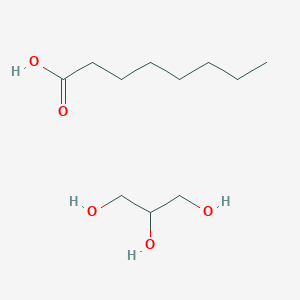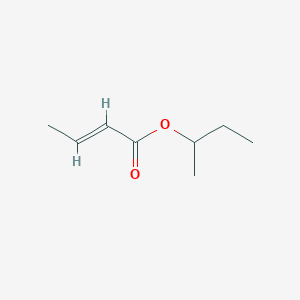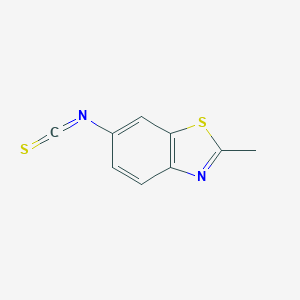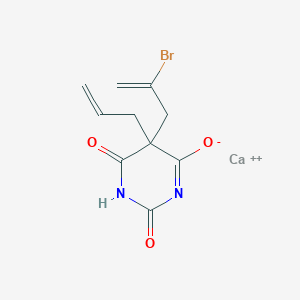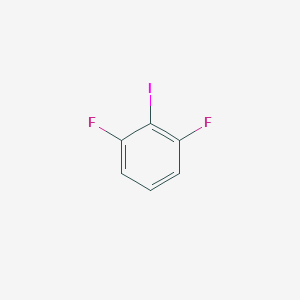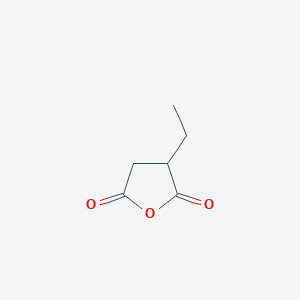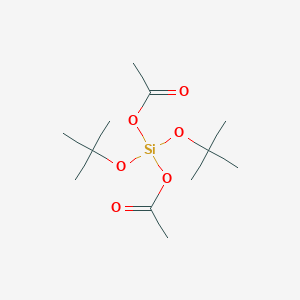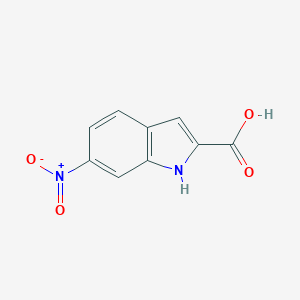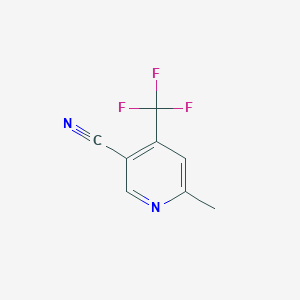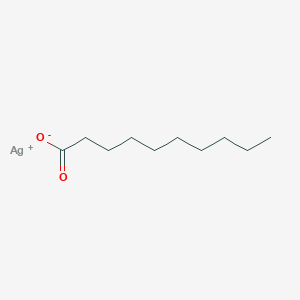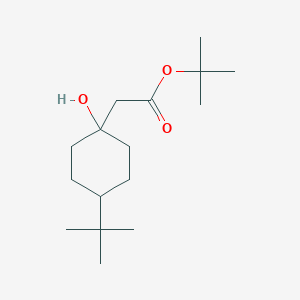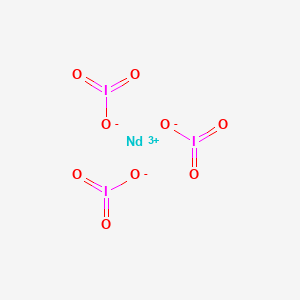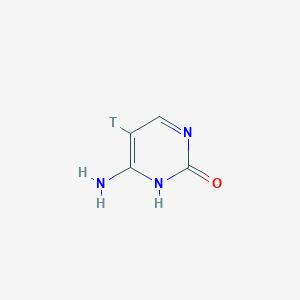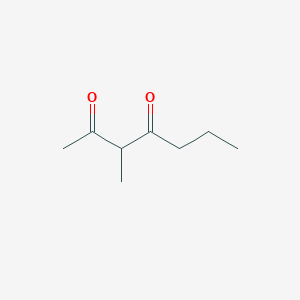
3-Methylheptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylheptane-2,4-dione, also known as diacetyl, is a yellowish-green liquid with a buttery odor. It is a natural byproduct of fermentation and is commonly used as a flavoring agent in food products such as popcorn, butter, and dairy products. In recent years, 3-Methylheptane-2,4-dione has gained attention in the scientific community for its potential applications in research and development.
Mécanisme D'action
The exact mechanism of action of 3-Methylheptane-2,4-dione is not fully understood. However, it is believed to act as a ligand for certain receptors in the brain, which may be involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
3-Methylheptane-2,4-dione has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine levels in the brain, which may be responsible for its mood-enhancing effects. It has also been shown to have antioxidant properties, which may be beneficial for protecting against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methylheptane-2,4-dione in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that it may not be suitable for all research applications, as its effects may vary depending on the species being studied.
Orientations Futures
There are many potential future directions for research on 3-Methylheptane-2,4-dione. One area of interest is its potential as a therapeutic agent for neurological disorders, such as Parkinson's disease and depression. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, 3-Methylheptane-2,4-dione may also have applications in the food industry, such as in the development of new flavoring agents.
Méthodes De Synthèse
3-Methylheptane-2,4-dione is synthesized by the condensation of two molecules of acetyl-CoA. This reaction is catalyzed by the enzyme 3-Methylheptane-2,4-dione synthase, which is found in a variety of microorganisms.
Applications De Recherche Scientifique
3-Methylheptane-2,4-dione has been used in a variety of scientific research applications, including as a model compound for studying the mechanism of protein aggregation, as a substrate for enzyme assays, and as a flavoring agent in sensory studies. It has also been used as a marker for bacterial contamination in food products.
Propriétés
Numéro CAS |
13152-54-0 |
|---|---|
Nom du produit |
3-Methylheptane-2,4-dione |
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.2 g/mol |
Nom IUPAC |
3-methylheptane-2,4-dione |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(10)6(2)7(3)9/h6H,4-5H2,1-3H3 |
Clé InChI |
UQOOCVASVGYQCY-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C)C(=O)C |
SMILES canonique |
CCCC(=O)C(C)C(=O)C |
Synonymes |
3-Methyl-2,4-heptanedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



